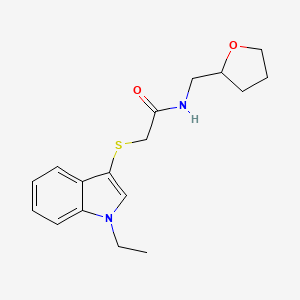

2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-2-19-11-16(14-7-3-4-8-15(14)19)22-12-17(20)18-10-13-6-5-9-21-13/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWYYLPYIUBAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The ethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: Reduction reactions can be performed on the thioacetamide group to produce thioacetamide derivatives.

Substitution: The ethyl group on the indole ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid

Reduction: Thioacetamide derivatives

Substitution: Various alkyl or aryl-substituted indoles

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activity, and this compound may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations and Implications

Structural Nuances: The 1-ethylindole and tetrahydrofuran groups in the target compound may enhance solubility compared to adamantane or bromophenyl analogs . Thioether vs.

Biological Performance :

- Indole-acetamides with electron-withdrawing groups (e.g., trifluoroacetyl in ) show moderate bioactivity, while simple derivatives () lack cytotoxicity, emphasizing the role of substituents .

Analytical Consistency :

- ¹H NMR and IR data across analogs validate the reliability of these techniques for structural confirmation .

Biological Activity

The compound 2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its potential mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl-substituted indole moiety linked to a thioacetamide and a tetrahydrofuran group. Its molecular formula is CHNOS, indicating the presence of nitrogen, sulfur, and oxygen atoms which may contribute to its biological activity.

Key Structural Features:

- Indole moiety: Known for its role in various biological processes.

- Thioacetamide group: May enhance the compound's reactivity and interaction with biological targets.

- Tetrahydrofuran ring: Potentially increases solubility and bioavailability.

The primary mechanism of action for 2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with viral replication machinery. Specifically, it is thought to target RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication in pathogens such as respiratory syncytial virus (RSV) and influenza A virus. By inhibiting RdRp activity, the compound can decrease viral RNA synthesis, thereby reducing viral load in infected cells.

Synthesis

The synthesis of this compound involves several steps requiring precise control over reaction conditions to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to confirm the structure.

Synthesis Steps:

- Formation of Indole Derivative: Start with a suitable indole precursor.

- Thioacetamide Coupling: Introduce the thioacetamide moiety through a coupling reaction.

- Tetrahydrofuran Integration: Utilize tetrahydrofuran derivatives to complete the synthesis.

- Purification: Employ chromatography techniques for purification.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological assays:

Antiviral Activity

In vitro studies have demonstrated that 2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibits significant antiviral activity against several RNA viruses. The inhibition of RdRp has been quantified using standard plaque reduction assays, showing IC values in the low micromolar range.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines indicate that while the compound effectively inhibits viral replication, it also maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations. This is crucial for its potential therapeutic applications .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Study on Influenza A Virus:

- Objective: Evaluate antiviral efficacy.

- Method: Mice infected with influenza A were treated with varying doses of the compound.

- Results: Significant reduction in viral titers was observed compared to untreated controls.

- RSV Infection Model:

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Target Enzyme | RNA-dependent RNA polymerase |

| IC (Influenza A) | Low micromolar range |

| Cytotoxicity | Minimal at therapeutic doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.